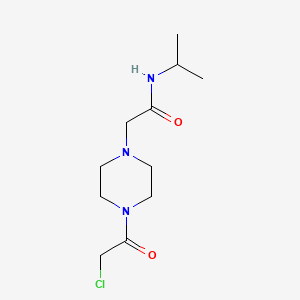
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a piperazine ring substituted with a chloroacetyl group and an isopropylacetamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide typically involves the reaction of piperazine with chloroacetyl chloride to form 2-chloro-1-(4-(2-chloroacetyl)piperazin-1-yl)ethanone. This intermediate is then reacted with isopropylamine to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide has been explored for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N,N-dimethylacetamide: Similar structure but with a dimethylacetamide group instead of isopropylacetamide.
7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Contains a quinoline ring system.
Uniqueness
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-isopropylacetamide is unique due to its specific combination of a piperazine ring with a chloroacetyl and isopropylacetamide group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H20ClN3O2 |
|---|---|
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H20ClN3O2/c1-9(2)13-10(16)8-14-3-5-15(6-4-14)11(17)7-12/h9H,3-8H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
LPZWPBNLSWKSGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















